In-Depth Technical Guide: Physicochemical Properties of 4-Chloro-2,6-diiodophenol
In-Depth Technical Guide: Physicochemical Properties of 4-Chloro-2,6-diiodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,6-diiodophenol is a halogenated phenolic compound with the chemical formula C₆H₃ClI₂O.[1][2] This molecule is of interest to researchers in various fields due to its disinfectant properties and its demonstrated efficacy as a larvicidal agent against various insect species, including those of the Diptera, Culicidae, and Trichoptera orders.[1] A comprehensive understanding of its physicochemical properties is fundamental for its application in research, particularly in the development of novel therapeutic agents and specialized chemical products. This guide provides a detailed overview of the known physicochemical characteristics of 4-Chloro-2,6-diiodophenol, outlines general experimental protocols for their determination, and explores its biological mechanism of action.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₃ClI₂O | [1][2][3] |
| Molecular Weight | 380.35 g/mol | [1][3] |
| CAS Number | 15459-50-4 | [1][2][3] |
| Appearance | Solid (form not specified) | Inferred from related compounds |
| LogP (calculated) | 3.2548 | ChemScene |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties of solid organic compounds like 4-Chloro-2,6-diiodophenol are described below. These are generalized methods and may require optimization for this specific compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
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Sample Preparation: A small amount of finely powdered, dry 4-Chloro-2,6-diiodophenol is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus equipped with a heating block or oil bath and a thermometer or an electronic temperature sensing device is used.
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Procedure: The capillary tube is placed in the heating block/bath adjacent to the thermometer. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
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Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. The melting point is reported as this range.
Boiling Point Determination
As 4-Chloro-2,6-diiodophenol is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.
Methodology: Distillation under Reduced Pressure
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Apparatus: A distillation apparatus suitable for small-scale vacuum distillation is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a manometer to measure the pressure.
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Procedure: A small sample of 4-Chloro-2,6-diiodophenol is placed in the distillation flask. The system is evacuated to the desired pressure. The flask is then heated gently.
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Data Recording: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded, along with the corresponding pressure. This is the boiling point at that specific pressure.
Water Solubility Determination
The solubility of a compound in water is a critical parameter, particularly for applications in biological systems.
Methodology: Shake-Flask Method (OECD Guideline 105)
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Procedure: An excess amount of solid 4-Chloro-2,6-diiodophenol is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
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Sample Analysis: After reaching equilibrium, the solution is filtered to remove the undissolved solid. The concentration of 4-Chloro-2,6-diiodophenol in the clear aqueous phase is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Reporting: The solubility is reported in units of mass per unit volume (e.g., mg/L or g/100 mL) at the specified temperature.
pKa Determination
The pKa is a measure of the acidity of a compound. For a phenol, it represents the pH at which the compound is 50% ionized.
Methodology: UV-Vis Spectrophotometry
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Principle: The UV-Vis absorption spectrum of a phenolic compound changes with the pH of the solution due to the different electronic structures of the protonated and deprotonated forms.
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Procedure: A series of buffer solutions with a range of known pH values are prepared. A constant concentration of 4-Chloro-2,6-diiodophenol is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded.
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Data Analysis: A wavelength at which the absorbance difference between the acidic and basic forms is maximal is selected. The absorbance at this wavelength is plotted against the pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.
Biological Activity and Signaling Pathways
4-Chloro-2,6-diiodophenol is recognized for its disinfectant properties, a characteristic shared by many phenolic compounds. The general mechanism of action for phenolic disinfectants involves the disruption of microbial cell integrity.
General Mechanism of Action:
At a cellular level, phenolic compounds are believed to exert their antimicrobial effects through two primary mechanisms:
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Membrane Disruption: Phenols can intercalate into the lipid bilayer of cell membranes, altering their fluidity and permeability. This leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death.
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Protein Denaturation: The hydroxyl group of the phenol can form hydrogen bonds with amino acid residues in proteins, disrupting their secondary and tertiary structures. This denaturation inactivates critical enzymes and structural proteins, leading to a cessation of cellular functions.
Larvicidal Activity:
Studies have shown that 4-Chloro-2,6-diiodophenol exhibits significant larvicidal activity against the mosquito species Aedes aegypti.[4] The precise molecular targets and signaling pathways affected in these insects are not yet fully elucidated. However, based on the known neurotoxic effects of other halogenated phenolic compounds in insects, it is plausible that 4-Chloro-2,6-diiodophenol may interfere with neurotransmission. Potential targets could include enzymes involved in neurotransmitter metabolism or ion channels within the nervous system. The disruption of these critical pathways would lead to paralysis and death of the larvae.
Below is a conceptual workflow illustrating the general approach to investigating the larvicidal mechanism of action of 4-Chloro-2,6-diiodophenol.
The following diagram illustrates a hypothetical signaling pathway that could be disrupted by 4-Chloro-2,6-diiodophenol in an insect neuron, based on the general neurotoxic effects of related compounds.
Conclusion
4-Chloro-2,6-diiodophenol presents as a compound with significant biological activity, particularly as a disinfectant and a larvicide. While foundational physicochemical data such as molecular weight and formula are established, a comprehensive experimental characterization of properties like melting point, boiling point, and aqueous solubility is necessary to fully realize its potential in various applications. Future research should focus on obtaining these experimental values and further elucidating the specific molecular mechanisms and signaling pathways through which it exerts its biological effects, especially in target insect species. Such studies will be invaluable for the development of new, effective, and safe chemical agents for pest control and other applications.
